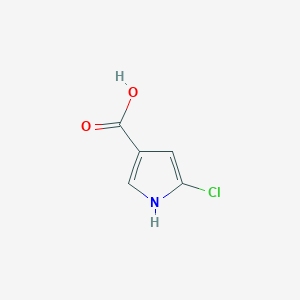

5-Chloro-1H-pyrrole-3-carboxylic acid

概要

説明

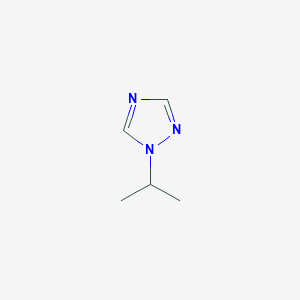

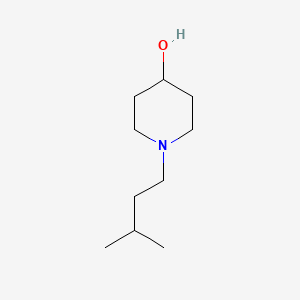

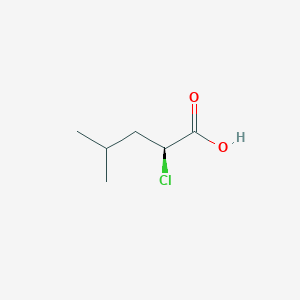

5-Chloro-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO2 . It has an average mass of 145.544 Da and a monoisotopic mass of 144.993057 Da .

Molecular Structure Analysis

The InChI code for 5-Chloro-1H-pyrrole-3-carboxylic acid is 1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) and the InChI key is FAFCJBVGFLUQSB-UHFFFAOYSA-N . The compound has a molecular weight of 145.54 .Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrole-3-carboxylic acid has a molecular weight of 145.54 . It is a yellow to brown solid . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis of Alkaloid Derivatives

5-Chloro-1H-pyrrole-3-carboxylic acid: is instrumental in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant in the pharmaceutical industry due to their complex structures and biological activities.

Development of Cholecystokinin Antagonists

This compound serves as a precursor in the development of cholecystokinin antagonists . These antagonists are used to study the role of cholecystokinin in neurochemistry and gastrointestinal systems.

Creation of Benzopyran Antihypertensives

Researchers utilize 5-Chloro-1H-pyrrole-3-carboxylic acid in the creation of benzopyran antihypertensives . These are a class of drugs that can potentially treat hypertension by targeting specific pathways.

Production of Azepinediones

Azepinediones, which have potential therapeutic applications, are synthesized using 5-Chloro-1H-pyrrole-3-carboxylic acid as a starting material . They are explored for their anti-inflammatory and analgesic properties.

Electrochemical Sensors

The compound is used in modifying electrodes, such as a poly(pyrrole-3-carboxylic acid) modified pencil graphite electrode, for the detection of biologically important molecules like serotonin in blood serum and urine samples .

Research on Cell Biology

Due to its structural significance, 5-Chloro-1H-pyrrole-3-carboxylic acid is used in research related to cell biology, particularly in studying cell signaling and metabolic pathways .

Exploration of Anti-Cancer Properties

The compound’s derivatives are being researched for their anti-cancer properties, as they play a role in the synthesis of molecules that can interact with cancer cells .

Green Chemistry Applications

5-Chloro-1H-pyrrole-3-carboxylic acid: is also a subject of interest in the field of green chemistry, where researchers aim to develop more environmentally friendly and sustainable chemical processes .

Safety and Hazards

The safety information for 5-Chloro-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

The future directions for research on 5-Chloro-1H-pyrrole-3-carboxylic acid are not well-documented in the literature. Given the interest in pyrazole and pyrrole derivatives in various fields such as medicine and agriculture , it would be worthwhile to further investigate the properties and potential applications of 5-Chloro-1H-pyrrole-3-carboxylic acid.

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect various biological activities, suggesting that they may impact a range of biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, reactive oxygen species produced by living organisms as a result of normal cellular metabolism and environmental factors can affect the oxidation processes . .

特性

IUPAC Name |

5-chloro-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFCJBVGFLUQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)